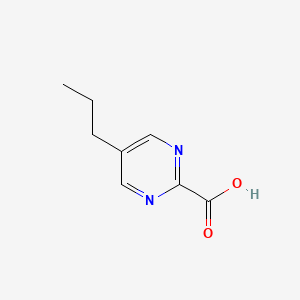

5-Propylpyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Propylpyrimidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Propylpyrimidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-6-4-9-7(8(11)12)10-5-6/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTMYWJQBQAOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555147 | |

| Record name | 5-Propylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72790-08-0 | |

| Record name | 5-Propylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Propylpyrimidine-2-carboxylic Acid

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Propylpyrimidine-2-carboxylic acid (CAS: 72790-08-0) Core Challenge: The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution difficult. Therefore, the 5-propyl group must be introduced either de novo during ring construction or via transition-metal catalyzed cross-coupling on a halogenated precursor. The 2-carboxylic acid moiety is typically installed via hydrolysis of a nitrile or ester, as direct oxidation of a 2-alkyl group is often non-selective.

This guide presents two distinct, self-validating pathways:

-

Route A (Scalable/Industrial): De novo cyclization of a propyl-substituted vinamidinium salt with guanidine, followed by a Sandmeyer-type transformation.

-

Route B (Discovery/MedChem): Palladium-catalyzed Negishi cross-coupling of commercially available 5-bromo-2-cyanopyrimidine.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the De Novo Cyclization (Route A) and Functionalization (Route B) pathways.

Route A: The Scalable De Novo Synthesis

Best For: Multi-gram to Kilogram scale synthesis, cost-efficiency. Mechanism: Cyclization of a 1,3-electrophile with a 1,3-binucleophile.

Step 1: Synthesis of the Vinamidinium Salt

The use of a vinamidinium salt (Arnold’s reagent derivative) is superior to using 2-propylmalonaldehyde directly, as the salt is a stable, crystalline solid that handles easily on scale.

-

Reagents: Valeraldehyde (Pentanal), Phosphorus Oxychloride (

), Dimethylformamide (DMF). -

Reaction: Vilsmeier-Haack formylation.

Protocol:

-

Preparation: In a dry 3-neck flask under

, cool anhydrous DMF (3.0 equiv) to 0°C. -

Addition: Add

(2.5 equiv) dropwise, maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier reagent. -

Substrate: Add Pentanal (1.0 equiv) dropwise. The mixture will turn yellow/orange.

-

Heating: Warm to 70°C and stir for 4 hours.

-

Quench: Pour the reaction mixture onto crushed ice containing Sodium Perchlorate (

) or Tetrafluoroboric acid ( -

Isolation: Filter the solid 2-propyl-3-(dimethylamino)-2-propen-1-ylidene]dimethylammonium perchlorate . Wash with cold water and ether. Dry in vacuo.

Step 2: Cyclization to 2-Amino-5-propylpyrimidine

-

Reagents: Vinamidinium salt (from Step 1), Guanidine Hydrochloride, Sodium Ethoxide (NaOEt), Ethanol.

Protocol:

-

Setup: Suspend Guanidine HCl (1.1 equiv) in absolute ethanol. Add NaOEt (1.1 equiv) and stir for 15 min to generate free guanidine base. Filter off NaCl if necessary (optional).

-

Cyclization: Add the Vinamidinium salt (1.0 equiv) to the guanidine solution.

-

Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane).[1]

-

Workup: Concentrate ethanol. Dilute with water. The product, 2-amino-5-propylpyrimidine , often precipitates. If not, extract with DCM, dry over

, and concentrate. -

Purification: Recrystallization from ethanol/water or flash chromatography.

Step 3: Sandmeyer Cyanation (The Critical Transformation)

Converting the 2-amino group to a 2-cyano group establishes the carboxylic acid precursor.

-

Reagents: Sodium Nitrite (

), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN), HCl or

Protocol:

-

Diazotization: Dissolve 2-amino-5-propylpyrimidine in concentrated HCl/water (1:1) at -5°C. Add

(1.2 equiv) in water dropwise. Stir 30 min to form the diazonium salt. -

Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (3.0 equiv) in water at 0°C. Neutralize the diazonium solution to pH ~6 with solid

(careful foaming) just before addition to the cyanide mixture. Note: Direct addition of acidic diazonium to cyanide releases HCN; pH control is critical. -

Reaction: Add the diazonium slurry to the CuCN mixture slowly at 0°C. Allow to warm to room temperature, then heat to 50°C for 1 hour.

-

Workup: Extract with EtOAc. Wash organic layer with 1M NaOH (to remove phenols) and brine.

-

Product: 2-Cyano-5-propylpyrimidine .

Step 4: Hydrolysis to 5-Propylpyrimidine-2-carboxylic Acid

-

Reagents: NaOH (2M aqueous), Ethanol.

Protocol:

-

Dissolve the nitrile in Ethanol/2M NaOH (1:1).

-

Reflux for 2 hours until ammonia evolution ceases.

-

Cool to RT and acidify with 1M HCl to pH 2.

-

Isolation: The target acid precipitates. Filter, wash with cold water, and dry.

Route B: Palladium-Catalyzed Cross-Coupling

Best For: Rapid analog generation, avoiding hazardous diazonium/cyanide chemistry. Mechanism: Negishi Coupling of an organozinc reagent with a heteroaryl halide.

Experimental Workflow (DOT Visualization)

Figure 2: Workflow for the Negishi coupling protocol.

Step 1: Preparation of Propylzinc Bromide

-

Reagents: Zinc dust (activated), 1-Bromopropane, LiCl, THF.

-

Activation: Treat Zn dust with 5 mol% TMSCl and 1,2-dibromoethane in THF to remove the oxide layer.

Protocol:

-

Suspend activated Zn (1.5 equiv) and LiCl (1.5 equiv) in anhydrous THF.

-

Add 1-Bromopropane (1.0 equiv) dropwise.

-

Stir at 40°C for 4 hours. Titrate an aliquot with iodine to determine concentration (typically ~0.8 M).

Step 2: Negishi Coupling[2]

-

Substrate: 5-Bromo-2-cyanopyrimidine (Commercial).

-

Catalyst:

(3 mol%).

Protocol:

-

Dissolve 5-Bromo-2-cyanopyrimidine (1.0 equiv) and catalyst in THF under Argon.

-

Add the Propylzinc bromide solution (1.3 equiv) dropwise at RT.

-

Stir at 60°C for 6–12 hours.

-

Quench: Add saturated

. -

Extraction: Extract with EtOAc. Dry over

. -

Purification: Column chromatography (Hexane/EtOAc) yields 2-Cyano-5-propylpyrimidine .

Step 3: Hydrolysis

Follow the same hydrolysis protocol as Route A (Step 4) to obtain the final acid.

Comparison of Methodologies

| Feature | Route A (Cyclization) | Route B (Cross-Coupling) |

| Starting Materials | Pentanal, Guanidine (Cheap) | 5-Bromo-2-cyanopyrimidine (Expensive) |

| Step Count | 4 (Linear) | 2 (Linear) |

| Scalability | High (Kg scale feasible) | Moderate (Reagent cost limits scale) |

| Safety Profile | High Risk: Uses Cyanide/Diazonium | Moderate Risk: Organozinc/Pd |

| Overall Yield | ~35–45% | ~60–75% |

| Purification | Crystallization driven | Chromatography required |

References

-

Minisci Reaction for Pyrimidines: A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry. Link

-

General Pyrimidine Synthesis: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002, 720-722. Link

-

Negishi Coupling Protocols: Fischer, C., & Fu, G. C.[2] "Nickel-Catalyzed Enantioselective Negishi Cross-Couplings." Organic Syntheses, 2014, 91, 119-129. Link

-

Sandmeyer on Pyrimidines: Kalogirou, A. S., & Koutentis, P. A. "Synthesis of 2-Cyanopyrimidines." Molbank, 2019, M1086.[3] Link

- Vinamidinium Salts: Arnold, Z. "The Vilsmeier-Haack-Arnold Reaction.

Sources

physicochemical properties of 5-Propylpyrimidine-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Propylpyrimidine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

5-Propylpyrimidine-2-carboxylic acid is a heterocyclic carboxylic acid. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The carboxylic acid functional group, combined with the pyrimidine ring, imparts a unique combination of properties that make such compounds valuable intermediates in organic synthesis.[1] This guide provides a comprehensive overview of the predicted , along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development and related fields who may be working with this or similar novel compounds.

Molecular Structure and Identifiers

-

IUPAC Name: 5-Propylpyrimidine-2-carboxylic acid

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

-

Chemical Structure:

/ C C--CH₂CH₂CH₃ / \ / C---N=C | H

Predicted Physicochemical Properties

The following table summarizes the predicted . These values are estimated based on the properties of structurally similar compounds and general chemical principles.

| Property | Predicted Value/Range | Rationale |

| pKa | 3.0 - 4.5 | The carboxylic acid group is acidic, and the electron-withdrawing nature of the pyrimidine ring is expected to lower the pKa compared to a simple aliphatic carboxylic acid. Carboxylic acids generally have pKa values in the range of 4-5.[3] |

| logP | 1.5 - 2.5 | The propyl group significantly increases lipophilicity compared to the parent pyrimidine-2-carboxylic acid. This value suggests moderate lipid solubility. |

| Aqueous Solubility | Sparingly soluble | The carboxylic acid group will confer some aqueous solubility, which will be pH-dependent (increasing at higher pH). However, the nonpolar propyl group will limit overall water solubility.[4] |

| Melting Point | 150 - 180 °C | Similar pyrimidine carboxylic acids are crystalline solids with melting points in this range.[1] The presence of impurities will lower the melting point and broaden the melting range. |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar pyrimidine derivatives.[1] |

Experimental Protocols for Physicochemical Characterization

For a novel compound, experimental determination of its properties is crucial. The following are standard protocols for key physicochemical parameters.

Determination of pKa via Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the carboxylic acid is half-neutralized.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 10-20 mg of 5-Propylpyrimidine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol or ethanol can be used, but the apparent pKa will be affected.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M) to the beaker.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.

Workflow Diagram:

Caption: Workflow for pKa Determination.

Determination of logP via Shake-Flask Method

This method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to assess its lipophilicity.

Step-by-Step Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of 5-Propylpyrimidine-2-carboxylic acid in the aqueous phase (e.g., a buffer at a pH where the compound is not ionized, typically 2 pH units below the pKa).

-

Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a flask.

-

Equilibration: Shake the flask at a constant temperature for a set period (e.g., 24 hours) to allow for equilibrium to be reached.[5]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow Diagram:

Caption: Workflow for logP Determination.

Determination of Aqueous Solubility via Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic solubility.[6]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 5-Propylpyrimidine-2-carboxylic acid to a vial containing a known volume of the aqueous medium (e.g., deionized water or a specific buffer).

-

Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to remove the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the equilibrium solubility of the compound in that medium.

Workflow Diagram:

Caption: Workflow for Aqueous Solubility Determination.

Melting Point Determination via Capillary Method

This technique is used to determine the temperature range over which a solid compound melts.[7] A sharp melting range is indicative of high purity.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

-

Measurement: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This is the melting range.

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation.

-

¹H NMR:

-

A broad singlet in the downfield region (10-12 ppm) corresponding to the carboxylic acid proton.[8]

-

Signals in the aromatic region (8-9 ppm) for the protons on the pyrimidine ring.

-

Signals in the aliphatic region (0.9-2.8 ppm) for the propyl group protons (a triplet for the terminal CH₃, and two multiplets for the two CH₂ groups).

-

-

¹³C NMR:

-

A signal in the 160-180 ppm range for the carbonyl carbon of the carboxylic acid.[8]

-

Signals in the 150-170 ppm range for the carbons of the pyrimidine ring.

-

Signals in the upfield region (10-40 ppm) for the carbons of the propyl group.

-

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid.[9]

-

A strong C=O stretching band around 1700-1725 cm⁻¹.[9]

-

C-H stretching bands for the propyl group just below 3000 cm⁻¹.

-

C=N and C=C stretching bands for the pyrimidine ring in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, such as the loss of the carboxylic acid group (-45 Da).

-

Synthesis and Reactivity

Synthesis: A plausible synthesis route for 5-Propylpyrimidine-2-carboxylic acid could involve the reaction of a suitable amidine with an appropriately substituted three-carbon electrophile, a common method for constructing the pyrimidine ring.[10]

Reactivity:

-

The carboxylic acid group can undergo standard reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst) and amide formation (reaction with an amine, often requiring an activating agent).

-

The pyrimidine ring is generally electron-deficient and may be susceptible to nucleophilic aromatic substitution under certain conditions.

Conclusion

5-Propylpyrimidine-2-carboxylic acid is a compound with significant potential in medicinal and agricultural chemistry. While specific experimental data is not yet widely available, its physicochemical properties can be reasonably predicted based on its structure and comparison with analogous compounds. These properties, including its moderate lipophilicity, pH-dependent aqueous solubility, and expected solid-state nature, are critical for its handling, formulation, and biological activity. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its key physicochemical parameters, which is an essential step in the research and development process for any novel chemical entity.

References

-

eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid. [Link]

-

PubChem. 2-Methylpyrimidine-5-carboxylic acid. [Link]

- Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

-

Chemistry LibreTexts. 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Synthesis App. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

SSERC. Melting point determination. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

-

MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of California, Davis. pKa Data Compiled by R. Williams. [Link]

-

YouTube. Melting Point | MIT Digital Lab Techniques Manual. [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-depth Technical Guide to 5-Propylpyrimidine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its versatile nature allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, lesser-explored derivative, 5-Propylpyrimidine-2-carboxylic acid . While direct experimental data for this compound is not extensively available in public literature, this document serves as a technical primer for researchers and drug development professionals. By drawing parallels with structurally related pyrimidine-carboxylic acids, we will provide predicted properties, a plausible synthetic pathway, and an exploration of its potential as a valuable building block in modern drug discovery.

The introduction of a propyl group at the C5 position and a carboxylic acid at the C2 position of the pyrimidine ring presents a unique combination of lipophilicity and a key hydrogen bond donor/acceptor, respectively. These features are critical for modulating target engagement, pharmacokinetic profiles, and overall druglikeness. This guide aims to provide a comprehensive theoretical framework to stimulate and inform research into this promising chemical entity.

Chemical Identity and Predicted Physicochemical Properties

While a specific CAS number for 5-Propylpyrimidine-2-carboxylic acid is not readily found in major chemical databases, we can deduce its fundamental properties based on its structure.

-

Molecular Formula: C₈H₁₀N₂O₂

-

IUPAC Name: 5-propylpyrimidine-2-carboxylic acid

-

Predicted Molecular Weight: 166.18 g/mol

The structure of 5-Propylpyrimidine-2-carboxylic acid is presented below:

Caption: 2D Structure of 5-Propylpyrimidine-2-carboxylic acid.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 5-Propylpyrimidine-2-carboxylic acid, extrapolated from data on similar pyrimidine carboxylic acids such as 2-methylpyrimidine-5-carboxylic acid[2], pyrimidine-2-carboxylic acid[3][4], and 2-phenylpyrimidine-5-carboxylic acid[5].

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Weight | 166.18 g/mol | Calculated from the molecular formula C₈H₁₀N₂O₂. |

| XLogP3 | ~1.5 - 2.0 | The propyl group significantly increases lipophilicity compared to smaller alkyl or unsubstituted analogs. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 4 | The two pyrimidine nitrogens and the two carboxylic acid oxygens. |

| Physical Form | White to off-white solid | Similar pyrimidine carboxylic acids are typically crystalline solids at room temperature.[4][6] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The carboxylic acid moiety imparts some polar character, but the propyl group will limit aqueous solubility. |

| pKa | ~3.0 - 4.0 | Carboxylic acids on electron-deficient aromatic rings, like pyrimidine, are generally more acidic than benzoic acid. |

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted pyrimidines can be challenging. A plausible and efficient route to 5-Propylpyrimidine-2-carboxylic acid can be adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[7][8] A retro-synthetic analysis suggests a convergent approach, starting from commercially available materials.

The proposed pathway involves the construction of the pyrimidine ring followed by functional group manipulation.

Caption: Proposed synthetic workflow for 5-Propylpyrimidine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-propyl-2-methylpyrimidine-4-carboxylate

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add valeramidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes.

-

To the resulting mixture, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Causality: The use of sodium ethoxide is crucial for the deprotonation of the amidine, which then acts as a binucleophile in a condensation reaction with the β-keto ester derivative to form the pyrimidine ring.

Step 2: Saponification to 5-Propyl-2-methylpyrimidine-4-carboxylic acid

-

Dissolve the ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to 60-70 °C for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with 1M HCl to a pH of ~3-4.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 3: Decarboxylation to 2-Methyl-5-propylpyrimidine

-

In a flask equipped with a reflux condenser, mix the carboxylic acid from Step 2 with quinoline and a catalytic amount of copper powder.

-

Heat the mixture to 200-220 °C until gas evolution ceases.

-

Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether to remove the quinoline.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution and extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent by distillation to obtain the crude product.

Step 4: Oxidation to 5-Propylpyrimidine-2-carboxylic acid

-

Suspend the 2-methyl-5-propylpyrimidine from Step 3 in water.

-

Heat the suspension to 80-90 °C and add a solution of potassium permanganate (KMnO₄) in water portion-wise, maintaining the temperature.

-

After the addition is complete, continue heating for another 2-3 hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Wash the filter cake with hot water.

-

Acidify the combined filtrate and washings with concentrated HCl to a pH of ~3.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry to yield 5-Propylpyrimidine-2-carboxylic acid.

Predicted Spectroscopic Data

Predicting the spectroscopic signature of a molecule is essential for its characterization.

-

¹H NMR: The spectrum is expected to show a characteristic downfield singlet for the carboxylic acid proton (δ 10-13 ppm).[9][10] The aromatic protons on the pyrimidine ring will appear as singlets in the δ 8.5-9.5 ppm region. The propyl group will exhibit a triplet for the methyl group (δ ~0.9 ppm), a sextet for the central methylene group (δ ~1.7 ppm), and a triplet for the methylene group attached to the pyrimidine ring (δ ~2.8 ppm).

-

¹³C NMR: The carboxyl carbon is expected to resonate in the δ 160-170 ppm range. The aromatic carbons of the pyrimidine ring will appear in the δ 120-160 ppm region. The carbons of the propyl group will be observed in the upfield region (δ 10-40 ppm).

-

IR Spectroscopy: A broad O-H stretching band from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[9][10] A strong C=O stretching absorption should be present around 1700-1725 cm⁻¹.[9][10] C-H stretching from the propyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹.

Potential Applications in Drug Discovery and Agrochemicals

The pyrimidine core is a well-established pharmacophore. The specific substitution pattern of 5-Propylpyrimidine-2-carboxylic acid suggests several potential applications:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine ring that interacts with the hinge region of the ATP-binding pocket. The carboxylic acid at the 2-position can act as a key hydrogen bond donor or be used as a handle for further derivatization.

-

Antiviral and Anticancer Agents: Pyrimidine derivatives are fundamental to numerous antiviral and anticancer therapies.[1][4] The 5-propyl group can enhance binding to hydrophobic pockets in target enzymes or receptors.

-

Prodrug Design: The carboxylic acid moiety is an ideal functional group for creating prodrugs, for instance, by forming ester or amide linkages with amino acids to improve oral bioavailability.[11]

-

Agrochemicals: Pyrimidine-based compounds are also utilized as herbicides and fungicides.[4] The unique substitution of this molecule could lead to the development of novel crop protection agents.

Conclusion

5-Propylpyrimidine-2-carboxylic acid, while not a widely cataloged compound, represents a promising scaffold for the development of novel therapeutics and other biologically active molecules. This guide has provided a comprehensive theoretical foundation, including predicted physicochemical properties, a detailed synthetic protocol, and an overview of potential applications. The insights and methodologies presented herein are intended to empower researchers to synthesize and explore the potential of this and related pyrimidine derivatives, paving the way for future discoveries in medicinal and materials chemistry.

References

-

PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2-chloropyrimidine-5-carboxylic acid, 97%. Retrieved from [Link]

-

LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H54745.06 [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Cyclopropyl-pyrimidine-5-carboxylic acid | 648423-79-4 [sigmaaldrich.com]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Novel Pyrimidine Derivatives

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in the architecture of life and the development of therapeutic agents.[1][2] Its prevalence in the essential biomolecules of nucleic acids—cytosine, thymine, and uracil—underscores its fundamental role in genetic coding and biological function.[2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, serving as the central framework for a vast array of drugs with a broad spectrum of pharmacological activities.[3][4] These include well-established antibacterial (sulfadiazine, trimethoprim), antiviral (zidovudine, trifluridine), and anticancer (5-fluorouracil) agents.[3]

The versatility of the pyrimidine ring allows for extensive chemical modification at its various positions. This amenability to substitution enables the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Researchers continuously explore the fusion of the pyrimidine core with other heterocyclic systems and the introduction of diverse functional groups to modulate biological activity.[5] This guide provides an in-depth exploration of the multifaceted biological activities of these novel pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Pyrimidine derivatives have emerged as a particularly fruitful area of research, yielding compounds that can interfere with various stages of cancer progression.[3][6]

A. Mechanisms of Action of Anticancer Pyrimidine Derivatives

Novel pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key enzymes and pathways essential for tumor growth and survival.

1. Inhibition of Topoisomerases: Topoisomerases are critical enzymes that regulate DNA topology and are vital for DNA replication and transcription. Certain pyrimidine-hydrazone hybrids have been shown to target topoisomerase IIα (Topo IIα).[3] By binding to the Topo IIα-DNA complex, these compounds stabilize it, leading to double-strand breaks in the DNA and the subsequent induction of apoptosis.[3]

2. Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a common feature of many cancers. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of kinases such as PIM-1 kinase.[6] PIM-1 is overexpressed in various cancers and plays a role in cell cycle progression and apoptosis. Inhibition of PIM-1 by these derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[6]

3. Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme in the folate pathway, which is responsible for the synthesis of nucleotides required for DNA replication. Some pyrido[2,3-d]pyrimidine derivatives act as DHFR inhibitors, thereby disrupting DNA synthesis and halting cancer cell proliferation.[4][7]

4. Induction of Apoptosis: Ultimately, the goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Novel indazol-pyrimidine derivatives have been shown to activate caspases, such as caspase-3/7, which are key executioner enzymes in the apoptotic cascade.[8]

B. Experimental Workflow for Evaluating In Vitro Anticancer Activity

A robust and systematic workflow is essential for the preclinical evaluation of novel pyrimidine derivatives. This typically involves assessing cytotoxicity against a panel of cancer cell lines and probing the underlying mechanism of action.

Caption: Workflow for in vitro anticancer evaluation of pyrimidine derivatives.

C. Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 human lung adenocarcinoma) in appropriate media until they reach 80-90% confluency.[7]

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the novel pyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 75 µM, 100 µM).[7]

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

After the treatment period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation, carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

D. Data Presentation: Cytotoxicity of Novel Pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 2d | A549 | Strong cytotoxicity at 50 µM | [7] |

| Derivative 4f | MCF-7 | 1.629 | [8] |

| Derivative 4i | MCF-7 | 1.841 | [8] |

| Doxorubicin (Control) | MCF-7 | 8.029 | [8] |

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have historically been a source of effective antibacterial and antifungal drugs, and novel derivatives continue to show promise in this area.[5][9]

A. Mechanisms of Action of Antimicrobial Pyrimidine Derivatives

The antimicrobial activity of pyrimidine derivatives can be attributed to their ability to interfere with essential microbial processes. While the exact mechanisms for many novel derivatives are still under investigation, they are often designed to target pathways analogous to those targeted by existing drugs, such as folate synthesis.

B. Experimental Protocol: Disk-Diffusion Method for Antimicrobial Susceptibility Testing

The disk-diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobial agents.[5]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular zone of inhibition will appear around the disk.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a pure culture of the test organism (e.g., Escherichia coli ATCC 25922 or Bacillus subtilis ATCC 6633), select 3-5 well-isolated colonies.[5]

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

-

Incubate the broth at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

-

Application of Disks:

-

Prepare sterile paper disks impregnated with a known concentration of the novel pyrimidine derivative.

-

Aseptically place the disks on the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a positive control (e.g., ampicillin) and a negative control (a disk with the solvent used to dissolve the compound).[5]

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-24 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition in millimeters.

-

The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

-

C. Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | E. coli (Gram -) Inhibition Zone (mm/mg) | B. subtilis (Gram +) Inhibition Zone (mm/mg) | C. albicans (Fungus) Inhibition Zone (mm/mg) | Reference |

| 3c | 9 | 10 | 10 | [5] |

| 4a | 13 | 20 | - | [5] |

| 4b | 14 | 22 | - | [5] |

| Ampicillin (Control) | 11 | 18 | - | [5] |

| Nystatin (Control) | - | - | 12 | [5] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have been investigated for their potential to mitigate the inflammatory response.[10][9]

A. Mechanism of Action: COX-2 Inhibition

A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the side effects associated with COX-1 inhibition. Certain novel pyrimidine derivatives have demonstrated high selectivity for COX-2.[10]

B. Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory activity of pyrimidines.

C. Detailed Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[5]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use male Sprague-Dawley rats (120-170 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the rats into groups (n=5), including a control group, a standard drug group (e.g., ibuprofen), and test groups for the novel pyrimidine derivatives.

-

-

Compound Administration:

-

Administer the test compounds and the standard drug (e.g., at a dose of 50-70 mg/kg) subcutaneously or orally.

-

Administer the vehicle (e.g., saline or a suitable solvent) to the control group.

-

-

Induction of Inflammation:

-

One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.05 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[5]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = (1 - (ΔV_treated / ΔV_control)) * 100, where ΔV is the change in paw volume.

-

IV. Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably versatile platform for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the significant potential of newly synthesized pyrimidine derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The diverse mechanisms of action, from topoisomerase and kinase inhibition in cancer to COX-2 inhibition in inflammation, underscore the broad therapeutic window of this chemical class.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how specific structural modifications influence biological activity will enable the design of more potent and selective compounds.[6]

-

In Vivo Efficacy and Toxicology: Promising candidates identified through in vitro screening must be rigorously evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.[8]

-

Multi-Targeted Agents: The development of pyrimidine derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex multifactorial diseases like cancer.[4]

By leveraging the foundational principles of medicinal chemistry and employing robust biological evaluation workflows, the scientific community can continue to unlock the full therapeutic potential of novel pyrimidine derivatives for the benefit of human health.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Suede, F. S. R., & Al-Qadasy, Z. A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

-

Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

-

Verma, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

-

Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. [Link]

-

Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

El-Sayed, M. A. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

-

Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

-

Szafrański, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Gomaa, A. M., et al. (2023). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Singh, S., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis, analgesic and anti-inflammatory activities evaluation of some bi-, tri- and tetracyclic condensed pyrimidines. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-Propylpyrimidine-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propylpyrimidine-2-carboxylic acid is a novel heterocyclic compound with potential therapeutic applications. Its mechanism of action is currently uncharacterized. This guide presents three scientifically grounded hypotheses for its biological activity based on its structural features: (1) inhibition of dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine synthesis pathway, (2) antagonism of a G-protein coupled receptor (GPCR), and (3) modulation of DNA/RNA modifying enzymes. For each hypothesis, we provide a detailed scientific rationale and a comprehensive, step-by-step experimental workflow designed to rigorously test the compound's activity. This document serves as a technical roadmap for researchers seeking to elucidate the molecular mechanism of this and structurally related compounds.

Introduction and Structural Rationale

5-Propylpyrimidine-2-carboxylic acid is a synthetic organic compound featuring a pyrimidine ring, a core structure in the nucleobases cytosine, thymine, and uracil.[1] Pyrimidine and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] The molecule's key functional groups provide a logical basis for formulating initial mechanism of action hypotheses:

-

Pyrimidine Ring: This nitrogen-containing heterocycle is fundamental to nucleic acid structure and metabolism. Its presence suggests a potential interaction with enzymes or receptors that recognize endogenous pyrimidines.[1]

-

2-Carboxylic Acid Group: This acidic moiety is a common feature in enzyme inhibitors, often mimicking the substrate's carboxylate group to competitively bind to an active site.

-

5-Propyl Group: This aliphatic side chain introduces lipophilicity, which can enhance membrane permeability and facilitate binding to hydrophobic pockets within target proteins.

Based on these structural alerts, we propose three primary, testable hypotheses for the mechanism of action of 5-Propylpyrimidine-2-carboxylic acid. The following sections will detail the scientific basis for each hypothesis and provide robust experimental protocols for their validation.

Hypothesis 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Scientific Rationale

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[7][8][9] This pathway is critical for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[9] Proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides, making DHODH an attractive therapeutic target for cancer and autoimmune diseases.[10][11][12]

Several potent DHODH inhibitors, including Leflunomide and Brequinar, share structural similarities with 5-Propylpyrimidine-2-carboxylic acid.[11][13] These inhibitors often possess a heterocyclic core and an acidic functional group that interacts with key residues in the DHODH active site.[14] The pyrimidine-2-carboxylic acid scaffold could mimic the natural substrate, orotate, or bind to an allosteric site, thereby inhibiting enzyme function.

Experimental Validation Workflow

A tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based and downstream functional assays.

Caption: Tiered workflow for validating DHODH inhibition.

Detailed Experimental Protocols

Protocol 2.3.1: Recombinant DHODH Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of 5-Propylpyrimidine-2-carboxylic acid on purified human DHODH.

-

Materials: Recombinant human DHODH, L-Dihydroorotic acid (substrate), Decylubiquinone (electron acceptor), DCIP (2,6-dichlorophenolindophenol, colorimetric reporter), Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100), 96-well microplate, Plate reader.

-

Procedure:

-

Prepare a serial dilution of 5-Propylpyrimidine-2-carboxylic acid (e.g., from 100 µM to 1 nM) in assay buffer.

-

In a 96-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).

-

Add 85 µL of a master mix containing recombinant DHODH, decylubiquinone, and DCIP to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of L-Dihydroorotic acid substrate.

-

Immediately measure the decrease in absorbance at 600 nm (the reduction of DCIP) kinetically for 15-30 minutes.

-

Calculate the rate of reaction for each concentration and normalize to the vehicle control.

-

Plot the normalized rate versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2.3.2: Pyrimidine Depletion Rescue Assay

-

Objective: To confirm that the compound's antiproliferative effect is due to pyrimidine synthesis inhibition.

-

Materials: A rapidly proliferating cell line (e.g., A549, HCT116), complete cell culture medium, 5-Propylpyrimidine-2-carboxylic acid, Uridine, Guanosine, MTS or similar proliferation reagent.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with the compound at its IC50 and 2x IC50 concentration.

-

In parallel, treat cells with the compound in media supplemented with 100 µM Uridine or 100 µM Guanosine (as a specificity control).

-

Include vehicle control and media-only wells.

-

Incubate for 72 hours.

-

Add MTS reagent and measure absorbance according to the manufacturer's protocol.

-

Expected Outcome: Uridine supplementation should rescue the antiproliferative effect of the compound, while Guanosine should not. This indicates specific targeting of the pyrimidine synthesis pathway.[15]

-

Data Presentation

Table 1: Hypothetical In Vitro and Cell-Based Activity Data

| Assay | Parameter | 5-Propylpyrimidine-2-carboxylic acid | Brequinar (Positive Control) |

| Recombinant DHODH Assay | IC50 (nM) | 15.5 | 5.2 |

| Cell Proliferation (A549) | GI50 (µM) | 1.2 | 0.5 |

| Rescue Assay (A549) | % Growth at GI50 + Uridine | 95% | 98% |

| Rescue Assay (A549) | % Growth at GI50 + Guanosine | 8% | 6% |

Hypothesis 2: Antagonism of a G-Protein Coupled Receptor (GPCR)

Scientific Rationale

GPCRs constitute the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[16][17] Pyrimidine derivatives have been identified as ligands for various GPCRs, acting as both agonists and antagonists.[18][19] The structural features of 5-Propylpyrimidine-2-carboxylic acid could allow it to bind to the orthosteric or an allosteric site of a GPCR, preventing the binding of an endogenous ligand and subsequent signaling. The carboxylic acid group may mimic a key interaction of a natural ligand, while the pyrimidine core and propyl group contribute to binding affinity and specificity.

Experimental Validation Workflow

This workflow focuses on high-throughput screening followed by de-orphaning and characterization of the specific GPCR target.

Caption: Workflow for validating DNMT inhibition.

Detailed Experimental Protocols

Protocol 4.3.1: In Vitro DNMT Activity/Inhibitor Screening Assay

-

Objective: To measure the direct inhibitory effect of the compound on the activity of recombinant DNMT enzymes. [20]2. Materials: Recombinant DNMT1 and DNMT3A/B, S-adenosylmethionine (SAM), a universal DNMT substrate (e.g., poly(dI-dC)), and a commercial colorimetric or fluorometric DNMT activity assay kit (e.g., EpiQuik™). [21]3. Procedure:

-

Follow the manufacturer's protocol for the DNMT assay kit.

-

Briefly, coat a microplate strip with the DNA substrate.

-

Add the DNMT enzyme, SAM, and a serial dilution of 5-Propylpyrimidine-2-carboxylic acid to the wells.

-

Incubate to allow for DNA methylation.

-

Wash the wells and add a capture antibody that recognizes 5-methylcytosine (5-mC).

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the developing solution and measure the absorbance or fluorescence.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

-

Protocol 4.3.2: Global DNA Methylation Analysis in Cells

-

Objective: To determine if the compound reduces overall DNA methylation levels in a cellular context.

-

Materials: Cancer cell line (e.g., HCT116), 5-Propylpyrimidine-2-carboxylic acid, Decitabine (positive control), DNA extraction kit, Global DNA Methylation Assay Kit (ELISA-based).

-

Procedure:

-

Treat cells with the compound at various concentrations for 48-72 hours.

-

Extract genomic DNA from the cells.

-

Perform the global methylation ELISA according to the kit's protocol. This typically involves binding DNA to the plate and using a 5-mC specific antibody to quantify the methylation level.

-

Expected Outcome: A dose-dependent decrease in the global 5-mC content compared to vehicle-treated cells.

-

Data Presentation

Table 3: Hypothetical DNMT Inhibition and Cellular Methylation Data

| Assay | Target | Parameter | 5-Propylpyrimidine-2-carboxylic acid | Decitabine (Positive Control) |

| In Vitro Enzyme Assay | DNMT1 | IC50 (µM) | 5.8 | 1.2 |

| In Vitro Enzyme Assay | DNMT3A | IC50 (µM) | > 50 | 2.5 |

| Global Methylation (HCT116) | - | % Reduction @ 10 µM | 40% | 65% |

| Gene Re-expression (p16) | - | Fold Change @ 10 µM | 4.5 | 8.0 |

Conclusion and Path Forward

This guide outlines three distinct, plausible mechanisms of action for 5-Propylpyrimidine-2-carboxylic acid, grounded in its chemical structure and the known biological roles of its constituent moieties. The provided experimental workflows offer a clear, logical, and technically sound path for elucidating its primary biological target.

The recommended path forward involves systematically executing the described experiments. Initial results will be critical in prioritizing which hypothesis to pursue most aggressively. For example, a potent IC50 in the sub-micromolar range from the DHODH enzymatic assay would strongly suggest this is the primary mechanism. Conversely, a lack of activity in the in vitro assays would pivot the focus toward cell-based screening to identify a membrane-bound target like a GPCR or an intracellular target not initially hypothesized. The integration of in vitro, cell-based, and downstream functional assays provides a self-validating system to confidently determine the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

-

Malinowska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link]

-

Wikipedia. Dihydroorotate dehydrogenase. Available from: [Link]

-

Bönisch, H., et al. (2012). Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters. Available from: [Link]

-

EpigenTek. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit. Available from: [Link]

-

National Center for Biotechnology Information. (2017). Pyrimidine Analogues. LiverTox. Available from: [Link]

-

Muthusamy, K., et al. (2022). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Schröder, M., et al. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology. Available from: [Link]

-

Zhu, F., et al. (2011). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. Available from: [Link]

-

Reaction Biology. Nucleotide Metabolism Pathway Assays. Available from: [Link]

-

Taylor & Francis Online. Pyrimidine analogue – Knowledge and References. Available from: [Link]

-

ResearchGate. (2017). Pyrimidine and its biological activity: a review. Available from: [Link]

-

Eurofins Discovery. GPCR Screening and Profiling. Available from: [Link]

-

Liu, X., et al. (2021). Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry. Available from: [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

ResearchGate. (2022). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Available from: [Link]

-

National Center for Biotechnology Information. (2015). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Available from: [Link]

-

ACS Publications. (1984). Nucleic acid related compounds. 47. Synthesis and biological activities of pyrimidine and purine "acyclic" nucleoside analogs. Journal of Medicinal Chemistry. Available from: [Link]

-

Sygnature Discovery. High throughput screening of inverse agonists. Available from: [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

-

Wikipedia. Pyrimidine. Available from: [Link]

-

National Institutes of Health. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Available from: [Link]

-

BPS Bioscience. Methyltransferase Screening and Profiling Services. Available from: [Link]

-

Reaction Biology. GPCR Assay Services. Available from: [Link]

-

bioRxiv. (2022). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. Available from: [Link]

-

National Institutes of Health. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Available from: [Link]

-

ResearchGate. (2018). Representative structures for several pyrimidine derivatives. Available from: [Link]

-

PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available from: [Link]

-

Frontiers. (2018). Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Available from: [Link]

-

ResearchGate. (2019). The chemical structures of some selected human dihydroorotate dehydrogenase inhibitors. Available from: [Link]

-

Oxford Academic. (1996). Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. Nucleic Acids Research. Available from: [Link]

-

Creative Bioarray. GPCR Screening Services. Available from: [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

EpiGentek. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. Available from: [Link]

-

ACS Omega. (2023). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. Available from: [Link]

-

Haematologica. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. Available from: [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 13. researchgate.net [researchgate.net]

- 14. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biocompare.com [biocompare.com]

- 21. epigentek.com [epigentek.com]

Exploring the Chemical Space of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a significant number of FDA-approved drugs.[1][2][3][4] Its inherent drug-like properties and synthetic tractability make it a "privileged scaffold" for the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides an in-depth technical exploration of substituted pyrimidines, designed for researchers, scientists, and drug development professionals. We will delve into the strategic synthesis of pyrimidine libraries, robust analytical characterization, and the application of these compounds in modern drug discovery, with a particular focus on their roles as kinase inhibitors and antiviral agents. This document aims to bridge the gap between synthetic feasibility and therapeutic application, offering field-proven insights to accelerate the journey from hit identification to lead optimization.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil.[2][5][6] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry for decades.[1][5][7] The versatility of the pyrimidine scaffold allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[8] This adaptability has led to the development of a wide array of drugs targeting various diseases, including cancer, viral infections, and inflammatory conditions.[3][7][9][10] Since 2013, a significant number of new drugs approved by the U.S. Food and Drug Administration (FDA) contain a pyrimidine core, highlighting its continued importance in modern drug discovery across a multitude of therapeutic areas.[3][4]

The success of pyrimidine-based drugs stems from several key factors:

-

Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the purine analog of ATP, allowing it to effectively interact with biological targets like kinases.[11]

-

Structural Versatility: The pyrimidine core can be readily functionalized at multiple positions, providing a scaffold for creating large and diverse chemical libraries.[5]

-

Favorable Physicochemical Properties: Many pyrimidine derivatives exhibit drug-like properties, including good oral bioavailability.[12]

This guide will provide a comprehensive overview of the strategies and methodologies for effectively exploring the chemical space of substituted pyrimidines, from initial library design to the elucidation of structure-activity relationships (SAR).

Strategic Synthesis of Substituted Pyrimidine Libraries

The ability to generate diverse libraries of substituted pyrimidines is paramount to successful drug discovery campaigns. The choice of synthetic strategy is dictated by the desired substitution patterns and the need for efficient, scalable, and often automated, synthesis.

Classical and Modern Synthetic Approaches

A variety of synthetic methods are available for constructing the pyrimidine core.[5] Many of these are one-pot reactions that utilize readily available starting materials and can be performed under mild conditions.[5][12][13]

Common Synthetic Strategies:

-

Condensation Reactions: A prevalent method involves the condensation of α,β-unsaturated ketones with amidines or related compounds.[14] For example, the Claisen-Schmidt condensation can be used to synthesize chalcones, which then serve as precursors for pyrimidine derivatives.[14]

-

Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form the final product, are highly efficient for generating library diversity.

-

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions, are invaluable for introducing a wide range of substituents onto a pre-formed pyrimidine core.

DNA-Encoded Libraries (DELs) for Large-Scale Exploration

DNA-Encoded Library Technology (DELT) has emerged as a powerful tool for exploring vast chemical spaces.[15] In this approach, each small molecule in a library is covalently linked to a unique DNA tag that serves as an amplifiable barcode for its identification.[15][16] This technology allows for the rapid generation and screening of libraries containing billions of compounds.[15]

The synthesis of pyrimidine-focused DELs enables the efficient identification of high-affinity ligands for a wide range of therapeutic targets.[15] The process typically involves a "split-and-pool" strategy, where iterative cycles of DNA-compatible chemical reactions and enzymatic DNA ligation are used to build the library.[15]

Workflow for Pyrimidine-Focused DEL Synthesis and Screening:

Caption: Workflow for the synthesis and screening of a DNA-Encoded Library (DEL) of substituted pyrimidines.

Analytical Characterization: Ensuring Structural Integrity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of synthesized pyrimidine derivatives. A combination of spectroscopic and spectrometric techniques is typically employed.

Standard Analytical Techniques

The following techniques are routinely used for the characterization of substituted pyrimidines:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized compounds.[12][14]

-